molecular formula C29H27N3O5 B11124826 5-(furan-2-yl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-({4-[(2-methylbenzyl)oxy]phenyl}carbonyl)-1,5-dihydro-2H-pyrrol-2-one

5-(furan-2-yl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-({4-[(2-methylbenzyl)oxy]phenyl}carbonyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11124826
M. Wt: 497.5 g/mol
InChI Key: JWXPCOHLRUPHGO-RFBIWTDZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(FURAN-2-YL)-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-4-{4-[(2-METHYLPHENYL)METHOXY]BENZOYL}-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that features a furan ring, an imidazole moiety, and a pyrrolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(FURAN-2-YL)-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-4-{4-[(2-METHYLPHENYL)METHOXY]BENZOYL}-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactionsThe final steps often involve the formation of the pyrrolone core and the attachment of the benzoate group under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step in the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(FURAN-2-YL)-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-4-{4-[(2-METHYLPHENYL)METHOXY]BENZOYL}-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the imidazole group can produce imidazolines .

Scientific Research Applications

5-(FURAN-2-YL)-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-4-{4-[(2-METHYLPHENYL)METHOXY]BENZOYL}-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(FURAN-2-YL)-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-4-{4-[(2-METHYLPHENYL)METHOXY]BENZOYL}-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(FURAN-2-YL)-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-4-{4-[(2-METHYLPHENYL)METHOXY]BENZOYL}-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C29H27N3O5

Molecular Weight

497.5 g/mol

IUPAC Name

(4Z)-5-(furan-2-yl)-4-[hydroxy-[4-[(2-methylphenyl)methoxy]phenyl]methylidene]-1-(3-imidazol-1-ylpropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C29H27N3O5/c1-20-6-2-3-7-22(20)18-37-23-11-9-21(10-12-23)27(33)25-26(24-8-4-17-36-24)32(29(35)28(25)34)15-5-14-31-16-13-30-19-31/h2-4,6-13,16-17,19,26,33H,5,14-15,18H2,1H3/b27-25-

InChI Key

JWXPCOHLRUPHGO-RFBIWTDZSA-N

Isomeric SMILES

CC1=CC=CC=C1COC2=CC=C(C=C2)/C(=C/3\C(N(C(=O)C3=O)CCCN4C=CN=C4)C5=CC=CO5)/O

Canonical SMILES

CC1=CC=CC=C1COC2=CC=C(C=C2)C(=C3C(N(C(=O)C3=O)CCCN4C=CN=C4)C5=CC=CO5)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.